molecular formula C15H17NO4S B4159898 1-{[5-(3-HYDROXY-3-METHYL-1-BUTYNYL)-2-THIENYL]CARBONYL}-2-PYRROLIDINECARBOXYLIC ACID

1-{[5-(3-HYDROXY-3-METHYL-1-BUTYNYL)-2-THIENYL]CARBONYL}-2-PYRROLIDINECARBOXYLIC ACID

Cat. No.: B4159898
M. Wt: 307.4 g/mol
InChI Key: UQOFZBLKJFNIOI-UHFFFAOYSA-N
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Description

1-{[5-(3-HYDROXY-3-METHYL-1-BUTYNYL)-2-THIENYL]CARBONYL}-2-PYRROLIDINECARBOXYLIC ACID is a complex organic compound that features a unique combination of functional groups, including a thienyl ring, a proline residue, and a hydroxy-methyl-butynyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[5-(3-HYDROXY-3-METHYL-1-BUTYNYL)-2-THIENYL]CARBONYL}-2-PYRROLIDINECARBOXYLIC ACID typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thienyl Ring: The thienyl ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Hydroxy-Methyl-Butynyl Group: This step involves the addition of a hydroxy-methyl-butynyl group to the thienyl ring, often through a Sonogashira coupling reaction.

    Coupling with Proline: The final step involves coupling the modified thienyl ring with proline using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-{[5-(3-HYDROXY-3-METHYL-1-BUTYNYL)-2-THIENYL]CARBONYL}-2-PYRROLIDINECARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group in the proline residue can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.

    Reduction: Sodium borohydride (NaBH4), methanol as solvent.

    Substitution: Electrophiles such as halogens, with Lewis acids as catalysts.

Major Products

Scientific Research Applications

1-{[5-(3-HYDROXY-3-METHYL-1-BUTYNYL)-2-THIENYL]CARBONYL}-2-PYRROLIDINECARBOXYLIC ACID has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 1-{[5-(3-HYDROXY-3-METHYL-1-BUTYNYL)-2-THIENYL]CARBONYL}-2-PYRROLIDINECARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The hydroxy-methyl-butynyl group can participate in hydrogen bonding and hydrophobic interactions, while the thienyl ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-furoic acid
  • N-({1-[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-furoyl]-3-piperidinyl}methyl)-2-thiophenesulfonamide

Uniqueness

1-{[5-(3-HYDROXY-3-METHYL-1-BUTYNYL)-2-THIENYL]CARBONYL}-2-PYRROLIDINECARBOXYLIC ACID is unique due to its combination of a thienyl ring and a proline residue, which imparts distinct chemical and biological properties. The presence of the hydroxy-methyl-butynyl group further enhances its reactivity and potential for diverse applications.

Properties

IUPAC Name

1-[5-(3-hydroxy-3-methylbut-1-ynyl)thiophene-2-carbonyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c1-15(2,20)8-7-10-5-6-12(21-10)13(17)16-9-3-4-11(16)14(18)19/h5-6,11,20H,3-4,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQOFZBLKJFNIOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC1=CC=C(S1)C(=O)N2CCCC2C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-{[5-(3-HYDROXY-3-METHYL-1-BUTYNYL)-2-THIENYL]CARBONYL}-2-PYRROLIDINECARBOXYLIC ACID
Reactant of Route 2
Reactant of Route 2
1-{[5-(3-HYDROXY-3-METHYL-1-BUTYNYL)-2-THIENYL]CARBONYL}-2-PYRROLIDINECARBOXYLIC ACID
Reactant of Route 3
1-{[5-(3-HYDROXY-3-METHYL-1-BUTYNYL)-2-THIENYL]CARBONYL}-2-PYRROLIDINECARBOXYLIC ACID
Reactant of Route 4
Reactant of Route 4
1-{[5-(3-HYDROXY-3-METHYL-1-BUTYNYL)-2-THIENYL]CARBONYL}-2-PYRROLIDINECARBOXYLIC ACID
Reactant of Route 5
1-{[5-(3-HYDROXY-3-METHYL-1-BUTYNYL)-2-THIENYL]CARBONYL}-2-PYRROLIDINECARBOXYLIC ACID
Reactant of Route 6
Reactant of Route 6
1-{[5-(3-HYDROXY-3-METHYL-1-BUTYNYL)-2-THIENYL]CARBONYL}-2-PYRROLIDINECARBOXYLIC ACID

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